N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-9-5-4-8-15(16)17-10-14(21-23-17)11-18(22)20-12-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDXHCQUWRJYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form 2-fluorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to produce 2-fluoro-5-(2-fluorophenyl)isoxazole. Finally, the isoxazole derivative is reacted with benzylamine and acetic anhydride to yield this compound .
Chemical Reactions Analysis
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- KX2-391 (Pyridine Analog): Replacing the oxazole with a pyridine ring (as in KX2-391, N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide) results in potent Src kinase inhibition (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells). Thiazole-substituted analogs (e.g., compound 8a in ) show reduced activity (GI₅₀ = 2.30 µM), highlighting the importance of the pyridine core for kinase targeting .
- Oxazole vs.
Fluorophenyl Positional Isomerism
- 4-Fluorophenyl Oxazole Derivative (): A structurally related compound, N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide, features a para-fluorophenyl group.
Bromophenyl and Methoxybenzyl Substitutions
- FPR2 Agonists () : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrates FPR2-specific agonism (calcium mobilization EC₅₀ < 1 µM). The target compound’s fluorophenyl group may reduce steric bulk compared to bromophenyl, possibly altering receptor interaction profiles .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Acetamide Derivatives
Key Observations:
Structure-Activity Relationship (SAR) Insights
- Benzyl Substitution : The N-benzyl group in the target compound is critical for hydrophobic interactions, as seen in KX2-391’s Src inhibition .
- Oxazole vs. Pyridazinone: Oxazole’s smaller size and higher electronegativity may favor kinase binding, whereas pyridazinone derivatives excel in G-protein-coupled receptor (FPR2) modulation .
- Thioether Linkages : Compounds with sulfur-containing substituents (e.g., ) often exhibit varied pharmacokinetics due to increased lipophilicity .
Biological Activity
N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18FN3O2
- Molecular Weight : 327.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The oxazole ring and the benzyl group are critical for its pharmacological effects. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and neurological disorders.
Anticonvulsant Activity
A study published in PubMed demonstrated that derivatives of N-benzyl compounds exhibit anticonvulsant properties. Specifically, modifications to the acetamido group can enhance the efficacy against seizures induced by maximal electroshock (MES) in animal models. The study found that certain derivatives provided significant protection against seizures, suggesting that the presence of the oxazole ring may contribute to this activity .
Antimicrobial Activity
Recent investigations have shown that compounds similar to this compound possess notable antimicrobial properties. For instance, studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating effective antimicrobial potential .
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
Study on Anticonvulsant Activity
In a detailed study assessing the anticonvulsant effects of various derivatives, researchers found that the compound exhibited a dose-dependent response in preventing seizures in rodent models. The most effective derivative had an ED50 value comparable to established anticonvulsants like phenobarbital .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of similar oxazole derivatives against various pathogens. The results indicated that structural modifications could significantly influence antimicrobial potency, highlighting the importance of specific substituents on the oxazole ring .
Q & A
Basic: What are the standard synthetic routes for N-benzyl-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide?
The synthesis typically involves multi-step routes:
- Step 1 : Formation of the oxazole ring via cyclization of a β-ketoamide intermediate with hydroxylamine under acidic conditions .
- Step 2 : Amide coupling between the oxazole-containing acetic acid derivative and benzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Key reagents : Chloroacetyl chloride, triethylamine (for amide bond formation), and fluorophenyl precursors for substitution .
- Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) .
Advanced: How can reaction conditions be optimized to minimize byproducts during oxazole ring formation?
- Temperature control : Cyclization at 60–80°C reduces side reactions like over-oxidation .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity in oxazole synthesis .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict anhydrous conditions to avoid hydrolysis .
- Real-time monitoring : TLC or HPLC-MS tracks intermediate stability and guides quenching timing .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- NMR :
- ¹H NMR : Peaks at δ 7.3–8.1 ppm confirm aromatic protons; δ 4.3–4.5 ppm for benzyl CH₂ .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and ~160 ppm (oxazole) .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected at m/z 351.1) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
- Data collection : High-resolution (<1.0 Å) datasets using synchrotron radiation improve electron density maps .
- Refinement tools : SHELXL refines positional and thermal parameters, especially for disordered fluorophenyl groups .
- Validation : Check for R-factors (<5% for high-quality data) and PLATON alerts for steric clashes .
Basic: What biological screening assays are suitable for initial evaluation of this compound?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the oxazole scaffold’s target profile .
Advanced: How can SPR or ITC quantify binding affinity to biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure ∆RU (response units) for compound binding at varying concentrations (KD calculation) .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during ligand-protein interaction to derive ΔH, ΔS, and Kd .
- Data interpretation : Fit binding curves using software like Biacore T200 or MicroCal PEAQ-ITC .
Basic: What solubility challenges arise during in vitro assays, and how are they addressed?
- Low aqueous solubility : Use DMSO stock solutions (≤1% v/v) to avoid solvent toxicity .
- Surfactants : Polysorbate-80 (0.01–0.1%) enhances dispersion in cell culture media .
- Co-solvents : Ethanol or PEG-400 mixtures improve solubility for pharmacokinetic studies .
Advanced: How do substituent variations (e.g., 2-fluorophenyl vs. 4-fluorophenyl) impact bioactivity?
- Steric effects : 2-Fluorophenyl may hinder binding to flat active sites (e.g., ATP pockets) compared to 4-substituted analogs .
- Electronic effects : Ortho-fluorine reduces electron density in the oxazole ring, altering hydrogen-bonding capacity .
- Case study : Replace the 2-fluorophenyl group with 4-fluorophenyl and compare IC₅₀ values in enzyme assays .
Basic: What computational tools predict the compound’s ADMET properties?
- SwissADME : Estimates logP (≈2.5), H-bond donors/acceptors, and bioavailability .
- Protox-II : Predicts toxicity endpoints (e.g., LD50) based on structural alerts .
- Molecular docking : AutoDock Vina screens potential targets using the oxazole-acetamide scaffold .
Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardize assays : Use identical cell lines, serum concentrations, and incubation times .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
